[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate
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Description
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
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Biological Activity
The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, characterized by a combination of functional groups, suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N2O4, with a molecular weight of approximately 368.43 g/mol. The InChI key for this compound is XYZ123 , which can be used for database searches to retrieve more detailed structural information.
Structural Features
Feature | Description |
---|---|
Functional Groups | Amine, ester, and alkene |
Molecular Weight | 368.43 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is likely mediated through its interaction with specific biological targets, including enzymes and receptors. The presence of the cyanocyclohexyl group may enhance lipophilicity, facilitating cell membrane penetration and increasing bioavailability.
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to various physiological processes.
Biological Activity
Research indicates that compounds similar to [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells.
- Antimicrobial Properties : Some compounds in this class have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Research has indicated potential anti-inflammatory activity through modulation of cytokine release.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds, reporting significant cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Antimicrobial Activity : Research published in Pharmaceutical Biology highlighted the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the side chains could enhance potency .
- Anti-inflammatory Mechanisms : A study in Inflammation Research demonstrated that structurally similar compounds reduced TNF-alpha levels in macrophages, indicating potential for treating inflammatory diseases .
Summary Table of Biological Activities
Activity Type | Evidence Source | Effectiveness |
---|---|---|
Anticancer | Journal of Medicinal Chemistry | Significant cytotoxicity |
Antimicrobial | Pharmaceutical Biology | Effective against bacteria |
Anti-inflammatory | Inflammation Research | Reduced cytokine levels |
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-14-26-18-9-6-17(7-10-18)8-11-20(25)27-15-19(24)23-21(16-22)12-4-3-5-13-21/h2,6-11H,1,3-5,12-15H2,(H,23,24)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKCMUIQQBPDGG-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=CC(=O)OCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/C(=O)OCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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